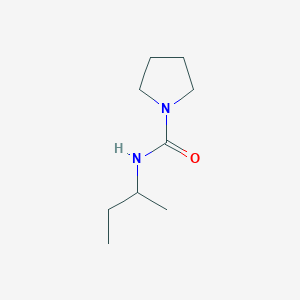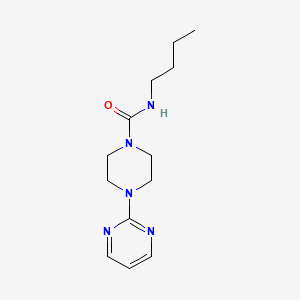
N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in various cellular processes, including cell growth, proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mecanismo De Acción
N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine targets the ATP-binding site of CK2, thereby inhibiting its kinase activity. CK2 has been shown to phosphorylate various substrates involved in cell growth, proliferation, and survival. By inhibiting CK2, this compound blocks these signaling pathways, leading to cell death and inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell cycle progression, and reduces the expression of various oncogenes. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine is its specificity for CK2. Unlike other kinase inhibitors, this compound does not target other kinases, reducing the risk of off-target effects. However, one of the limitations of this compound is its poor solubility and bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Additionally, the potential therapeutic applications of this compound in viral infections, such as HIV and hepatitis C, are also being explored. Finally, the use of this compound in combination with other therapies, such as immunotherapy, is also an area of active research.
Aplicaciones Científicas De Investigación
N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and pancreatic cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CK2 has been implicated in the pathogenesis of these diseases, and this compound has been shown to have neuroprotective effects in preclinical models.
Propiedades
IUPAC Name |
2-N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c19-17-22-16(10-12-11-20-15-9-5-4-8-14(12)15)23-18(24-17)21-13-6-2-1-3-7-13/h4-5,8-9,11,13,20H,1-3,6-7,10H2,(H3,19,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAXZSNFOIXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)N)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea](/img/structure/B4689328.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4689330.png)
![methyl 2-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4689342.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B4689358.png)
![2-[(2,6-dimethylpiperidin-1-yl)carbonyl]-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4689365.png)
![4-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4689370.png)
![N-(2-methyl-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4689382.png)

![2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4689389.png)

![8-(4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4689400.png)
![ethyl 3-(2-methylbenzyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4689404.png)

![4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4689450.png)